molecular formula C11H7ClFNO B2959782 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-18-3

1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B2959782
CAS RN: 383136-18-3
M. Wt: 223.63
InChI Key: WNJULMDHYCFWDG-UHFFFAOYSA-N
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Description

The compound “1-(3-chloro-4-fluorophenyl)ethan-1-ol” is related to your compound . It has a molecular weight of 174.6 and is stored at room temperature . Another related compound is “3-Chloro-4-fluorophenol” which has a molecular weight of 146.55 .


Synthesis Analysis

An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed . This protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib .


Molecular Structure Analysis

The title compound “1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea” was synthesized and structurally characterized by single crystal XRD .


Chemical Reactions Analysis

“1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” is a related compound that has been used in chemical reactions .


Physical And Chemical Properties Analysis

“1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” has a melting point of 209-213 °C (lit.) .

Scientific Research Applications

Synthesis and Reactivity

A key study demonstrates the efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding 2-aryl-5-(bromomethyl)-1-pyrrolines. This process involves electrophilic alpha,alpha-difluorination and subsequent aromatization, marking a significant advancement in the synthesis of fluorinated pyrroles (Surmont et al., 2009). Additionally, a study on 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) synthesis and its characterization emphasizes the compound's potential in non-linear optics and as a candidate for anti-cancerous drug development due to its stability and reactive properties when investigated through DFT calculations and molecular dynamics simulations (Murthy et al., 2017).

Antimicrobial Activity

Research involving the synthesis of Schiff bases from heteroaryl pyrazole derivatives and chitosan, including those based on pyrazole carbaldehydes, reveals significant antimicrobial activity against various bacteria and fungi. This study indicates the potential of these compounds in developing new antimicrobial agents, highlighting the role of the pyrazole carbaldehyde structure in bioactive molecule design (Hamed et al., 2020).

Molecular Docking and Antitumor Activity

A series of novel benzofuran-2-yl pyrazole pyrimidine derivatives, synthesized from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde, exhibited promising antitumor activities. Molecular docking studies of these compounds as thymidylate synthase inhibitors support their potential as antitumor agents, indicating the utility of pyrazole carbaldehyde derivatives in cancer research (El-Zahar et al., 2011).

Fluorescent pH Sensor Development

A heteroatom-containing organic fluorophore study demonstrates the utility of such compounds, enabled by the structure similar to 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, as fluorescent pH sensors. Their ability to switch emission states through protonation and deprotonation processes offers insights into the development of chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).

Safety and Hazards

For “1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

There is a growing body of evidence suggesting that the overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . This suggests potential future directions for research involving compounds like “1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde”.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with enzymes such as tyrosinase and the ubiquitin-activating enzyme UBA1 . The nature of these interactions often involves binding to the enzyme’s active site, potentially influencing its activity.

Cellular Effects

Related compounds have been shown to induce cell death in leukemia and myeloma cells . This suggests that 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Similar compounds have been shown to participate in reactions at the benzylic position .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-10-6-8(3-4-11(10)13)14-5-1-2-9(14)7-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJULMDHYCFWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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